molecular formula C15H26N2 B14461063 4,7-Methanoisoindoline, 3a,7a-dihydro-2-(diethylaminoethyl)- CAS No. 74037-58-4

4,7-Methanoisoindoline, 3a,7a-dihydro-2-(diethylaminoethyl)-

Cat. No.: B14461063
CAS No.: 74037-58-4
M. Wt: 234.38 g/mol
InChI Key: CICDOJLASYRIJX-UHFFFAOYSA-N
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Description

4,7-Methanoisoindoline, 3a,7a-dihydro-2-(diethylaminoethyl)- is a complex organic compound with a unique structure that includes a methano bridge and a diethylaminoethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,7-Methanoisoindoline, 3a,7a-dihydro-2-(diethylaminoethyl)- typically involves multiple steps, starting from simpler organic molecules. One common approach is the cyclization of appropriate precursors under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

4,7-Methanoisoindoline, 3a,7a-dihydro-2-(diethylaminoethyl)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, typically using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The reactions of 4,7-Methanoisoindoline, 3a,7a-dihydro-2-(diethylaminoethyl)- often require specific reagents and conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogens in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

4,7-Methanoisoindoline, 3a,7a-dihydro-2-(diethylaminoethyl)- has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: The compound is used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which 4,7-Methanoisoindoline, 3a,7a-dihydro-2-(diethylaminoethyl)- exerts its effects involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to changes in cellular processes and pathways. The exact mechanism can vary depending on the context and application of the compound.

Comparison with Similar Compounds

Properties

CAS No.

74037-58-4

Molecular Formula

C15H26N2

Molecular Weight

234.38 g/mol

IUPAC Name

2-(4-azatricyclo[5.2.1.02,6]dec-8-en-4-yl)-N,N-diethylethanamine

InChI

InChI=1S/C15H26N2/c1-3-16(4-2)7-8-17-10-14-12-5-6-13(9-12)15(14)11-17/h5-6,12-15H,3-4,7-11H2,1-2H3

InChI Key

CICDOJLASYRIJX-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCN1CC2C3CC(C2C1)C=C3

Origin of Product

United States

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